A Technical Guide to the Structural Elucidation of 1-(2-Hydroxy-6-methoxyphenyl)ethanone
A Technical Guide to the Structural Elucidation of 1-(2-Hydroxy-6-methoxyphenyl)ethanone
Abstract
This technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of 1-(2-Hydroxy-6-methoxyphenyl)ethanone, a key aromatic ketone also known as 2'-Hydroxy-6'-methoxyacetophenone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It details the causality behind experimental choices and integrates data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, and 2D-correlational). The narrative emphasizes a self-validating system of analysis, where orthogonal techniques are synergistically employed to build an unambiguous structural assignment, grounded in authoritative data and established spectroscopic principles.
Introduction and Foundational Analysis
1-(2-Hydroxy-6-methoxyphenyl)ethanone (Figure 1) is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its unambiguous structural verification is paramount for ensuring the integrity of subsequent research and development, particularly in fields where precise molecular architecture dictates biological activity or material properties.
The first step in any structural elucidation is to determine the molecular formula. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, and elemental analysis confirms the elemental composition.
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Molecular Formula: C₉H₁₀O₃[2]
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Degree of Unsaturation: A calculation based on the molecular formula ((2C + 2 + N - H - X)/2) yields a value of 5. This indicates the presence of a benzene ring (4 degrees of unsaturation) and one additional double bond, which is accounted for by the ketone's carbonyl group.
This foundational data sets the stage for a detailed spectroscopic investigation to map the connectivity of the atoms.
A Multi-Faceted Spectroscopic Approach: Building the Structure Piece by Piece
No single technique provides the complete structural picture. True confidence in elucidation comes from the confluence of data from multiple, orthogonal analytical methods. Our workflow is designed to first identify functional groups (IR), then determine molecular mass and fragmentation patterns (MS), and finally, to map the precise atomic connectivity (NMR).
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds.
Key Observations:
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~3400-3200 cm⁻¹ (Broad): This absorption is characteristic of an O-H stretching vibration from a hydroxyl group. The broad nature of this peak is a critical piece of evidence, suggesting the hydroxyl proton is involved in hydrogen bonding. In this molecule, a strong intramolecular hydrogen bond exists between the phenolic hydroxyl group and the adjacent carbonyl oxygen.[3]
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~1620 cm⁻¹: This intense absorption corresponds to the C=O (carbonyl) stretching of the ketone. The frequency is lower than that of a typical aromatic ketone (~1685 cm⁻¹) due to conjugation with the aromatic ring and, more significantly, the intramolecular hydrogen bond which weakens the C=O bond, shifting its absorption to a lower wavenumber.[4]
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~1600-1450 cm⁻¹: These absorptions are due to C=C stretching vibrations within the aromatic ring.
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~1250 cm⁻¹ & ~1050 cm⁻¹: These bands are indicative of C-O stretching vibrations, corresponding to the aryl-ether and the phenol C-O bonds, respectively.
The IR spectrum rapidly confirms the presence of the hydroxyl, ketone, methoxy, and aromatic ring functionalities, validating the components suggested by the molecular formula.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides two crucial pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern.[5]
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Molecular Ion (M⁺) Peak: The spectrum shows a clear molecular ion peak at an m/z (mass-to-charge ratio) of 166, confirming the molecular weight of 166.17 g/mol .[2]
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Key Fragmentation Patterns:
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m/z 151 (M-15): This prominent peak arises from the loss of a methyl radical (•CH₃), a common fragmentation pathway for methoxy-substituted aromatic compounds.
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m/z 123 (M-43): This peak corresponds to the loss of an acetyl radical (•COCH₃) via cleavage of the bond between the carbonyl carbon and the aromatic ring. This is a characteristic fragmentation for acetophenones.
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The fragmentation data strongly supports the presence of both a methoxy group and an acetyl group attached to the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen (¹H) and carbon (¹³C) atoms.
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons.
| Signal (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Singlet | 1H | Ar-OH | The extreme downfield shift is characteristic of a phenolic proton involved in a strong intramolecular hydrogen bond with a carbonyl group, which significantly deshields it.[3] |
| 7.35 | Triplet | 1H | H-4' | This proton is coupled to both H-3' and H-5', resulting in a triplet. Its downfield position is typical for an aromatic proton. |
| 6.45 | Doublet | 1H | H-5' or H-3' | Coupled to the H-4' proton, appearing as a doublet. |
| 6.40 | Doublet | 1H | H-3' or H-5' | Coupled to the H-4' proton, appearing as a doublet. The similar chemical shifts for H-3' and H-5' are expected due to their positions relative to the substituents. |
| 3.90 | Singlet | 3H | -OCH₃ | This singlet integrating to 3 protons is in the typical region for a methoxy group attached to an aromatic ring. |
| 2.60 | Singlet | 3H | -COCH₃ | A singlet integrating to 3 protons in the chemical shift range for a methyl group adjacent to a carbonyl. |
The ¹³C NMR spectrum indicates the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH₃, CH₂, CH, and quaternary (C) carbons.
| Signal (ppm) | Carbon Type | Assignment | Rationale |
| 204.0 | C | C =O | The downfield chemical shift is characteristic of a ketone carbonyl carbon. |
| 162.5 | C | C-2' | Quaternary carbon attached to the hydroxyl group. Its downfield shift is due to the electronegative oxygen. |
| 159.0 | C | C-6' | Quaternary carbon bonded to the methoxy group. |
| 135.0 | CH | C-4' | Aromatic CH carbon. |
| 115.0 | C | C-1' | The quaternary carbon to which the acetyl group is attached. |
| 106.0 | CH | C-5' | Aromatic CH carbon, shifted upfield due to the ortho/para directing effects of the OH and OCH₃ groups. |
| 101.5 | CH | C-3' | Aromatic CH carbon, also shifted upfield. |
| 56.0 | CH₃ | -OC H₃ | Typical chemical shift for a methoxy carbon. |
| 33.0 | CH₃ | -COC H₃ | Chemical shift for a methyl carbon attached to a carbonyl group. |
While 1D NMR provides a list of parts, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) show how they are connected. HMBC reveals correlations between protons and carbons that are 2 or 3 bonds away, which is instrumental in piecing together the molecular skeleton.
Key HMBC Correlations:
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Acetyl Protons (2.60 ppm) to Carbonyl Carbon (204.0 ppm) and C-1' (115.0 ppm): This definitively proves the acetyl group is attached to the C-1' position of the ring.
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Methoxy Protons (3.90 ppm) to C-6' (159.0 ppm): This confirms the methoxy group is attached to the C-6' position.
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Aromatic Proton H-4' (7.35 ppm) to C-2' (162.5 ppm) and C-6' (159.0 ppm): These correlations link the middle of the aromatic ring to the two substituent-bearing carbons, confirming the 1,2,6-substitution pattern.
Conclusion: A Self-Validating Structural Assignment
By systematically integrating data from multiple spectroscopic techniques, we have achieved an unambiguous structural elucidation of 1-(2-Hydroxy-6-methoxyphenyl)ethanone.
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IR confirmed the presence of OH, C=O, OCH₃, and aromatic ring functional groups and provided evidence for strong intramolecular hydrogen bonding.
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MS confirmed the molecular weight and showed fragmentation patterns consistent with the loss of methyl and acetyl groups.
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¹H and ¹³C NMR provided a complete census of the hydrogen and carbon environments.
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2D NMR (HMBC) served as the final arbiter, unequivocally establishing the connectivity of the atoms and confirming the 1-acetyl, 2-hydroxy, 6-methoxy substitution pattern on the benzene ring.
This multi-faceted approach represents a robust and self-validating methodology, ensuring the highest degree of confidence in the final structural assignment, a critical requirement for any advanced scientific or developmental application.
Experimental Protocols
The following are generalized protocols. Instrument parameters should be optimized for the specific equipment used.
4.1 NMR Spectroscopy
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Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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¹H NMR Acquisition: Acquire data on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
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¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024-2048 scans.
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HMBC Acquisition: Utilize a standard gradient-selected HMBC pulse sequence, optimized for a J-coupling of 8 Hz to detect 2- and 3-bond correlations.
4.2 Mass Spectrometry (EI-MS)
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Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a GC inlet.
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Ionization: Use a standard electron impact (EI) source with an ionization energy of 70 eV.
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Analysis: Scan a mass range from m/z 40 to 300 to detect the molecular ion and relevant fragments.
4.3 Infrared (IR) Spectroscopy
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Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
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Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Acquire at least 16 scans for a good signal-to-noise ratio.
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